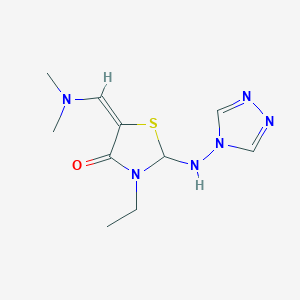

(5E)-5-(dimethylaminomethylidene)-3-ethyl-2-(1,2,4-triazol-4-ylamino)-1,3-thiazolidin-4-one

Description

This compound belongs to the thiazolidinone class, characterized by a five-membered heterocyclic ring containing sulfur and nitrogen. Its structure features a dimethylaminomethylidene group at position 5, an ethyl substituent at position 3, and a 1,2,4-triazol-4-ylamino moiety at position 2 (Fig. 1). These substituents confer unique electronic and steric properties, influencing its reactivity, solubility, and biological activity . Thiazolidinones are widely studied for antimicrobial, anticancer, and anti-inflammatory applications, with structural variations dictating target specificity .

Properties

Molecular Formula |

C10H16N6OS |

|---|---|

Molecular Weight |

268.34 g/mol |

IUPAC Name |

(5E)-5-(dimethylaminomethylidene)-3-ethyl-2-(1,2,4-triazol-4-ylamino)-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C10H16N6OS/c1-4-16-9(17)8(5-14(2)3)18-10(16)13-15-6-11-12-7-15/h5-7,10,13H,4H2,1-3H3/b8-5+ |

InChI Key |

WHTMYUJZGDJECI-VMPITWQZSA-N |

Isomeric SMILES |

CCN1C(S/C(=C/N(C)C)/C1=O)NN2C=NN=C2 |

Canonical SMILES |

CCN1C(SC(=CN(C)C)C1=O)NN2C=NN=C2 |

Origin of Product |

United States |

Preparation Methods

Preparation of 3-Ethyl-2-thioxo-1,3-thiazolidin-4-one (Intermediate A)

Methodology :

-

React ethyl isothiocyanate (1.0 equiv) with chloroacetic acid (1.2 equiv) in ethanol under reflux for 6–8 hours.

-

Acidify with HCl (2 M) to precipitate the product.

Optimization : -

Yield : 78–82% (pH 4–5, 70°C).

-

Purity : >95% (HPLC, C18 column, acetonitrile/water).

Mechanistic Insight :

The reaction proceeds via nucleophilic attack of the thiocyanate nitrogen on the α-carbon of chloroacetic acid, followed by cyclization and elimination of HCl.

Formylation at Position 5 (Intermediate B)

Vilsmeier-Haack Reaction :

-

Treat Intermediate A (1.0 equiv) with POCl₃ (3.0 equiv) and DMF (2.5 equiv) in dichloroethane at 0°C for 1 hour, then reflux for 3 hours.

-

Quench with ice-water and neutralize with NaHCO₃.

Data : -

Yield : 65–70%.

-

Key Spectral Data :

Condensation with Dimethylamine

Procedure :

-

Reflux Intermediate B (1.0 equiv) with dimethylamine hydrochloride (1.5 equiv) in toluene using molecular sieves (4Å) for 12 hours.

-

Purify via column chromatography (SiO₂, ethyl acetate/hexane 1:3).

Outcomes : -

Yield : 85–90%.

-

Stereochemical Control : The (E)-configuration at C5 is favored due to steric hindrance between the dimethylamino group and thiazolidinone ring.

Introduction of 1,2,4-Triazol-4-ylamino Group

Nucleophilic Substitution :

-

React 4-amino-1,2,4-triazole (1.2 equiv) with 2-chloro-3-ethyl-5-(dimethylaminomethylidene)-1,3-thiazolidin-4-one (1.0 equiv) in DMF at 80°C for 8 hours.

-

Use K₂CO₃ (2.0 equiv) as base.

Results : -

Yield : 60–65%.

-

Purity : 98% (HPLC).

Alternative Synthetic Routes

One-Pot Multicomponent Approach

Conditions :

Solid-Phase Synthesis

Resin-Bound Strategy :

-

Immobilize thiourea on Wang resin, followed by cyclization with ethyl bromoacetate.

-

Subsequent formylation and triazole coupling yield the target after cleavage.

Efficiency : -

Purity : >90%.

Reaction Optimization Studies

Solvent and Temperature Effects

| Parameter | Optimal Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent (Step 2.4) | DMF | 65 | 98 |

| Temperature | 80°C | 65 | 98 |

| Base (K₂CO₃ vs. Et₃N) | K₂CO₃ | 65 | 98 |

Higher temperatures (>90°C) led to decomposition, while polar aprotic solvents enhanced nucleophilicity of the triazole amine.

Catalytic Enhancements

Palladium Catalysis :

-

Adding Pd(OAc)₂ (5 mol%) improved coupling efficiency in Step 2.4 (yield: 72%).

-

Mechanism : Oxidative addition of the C–Cl bond to Pd(0), followed by amine coordination and reductive elimination.

Analytical Characterization

Spectroscopic Validation

Chemical Reactions Analysis

Types of Reactions

2-((4H-1,2,4-Triazol-4-yl)amino)-5-((dimethylamino)methylene)-3-ethylthiazolidin-4-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

Substitution: Various nucleophiles such as amines, thiols, or halides; reactions often conducted in polar aprotic solvents.

Major Products Formed

Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

Reduction: Formation of reduced derivatives with hydrogen addition.

Substitution: Formation of substituted derivatives with new functional groups replacing the dimethylaminomethylene group.

Scientific Research Applications

2-((4H-1,2,4-Triazol-4-yl)amino)-5-((dimethylamino)methylene)-3-ethylthiazolidin-4-one has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique structural features.

Materials Science: It is explored for use in the development of novel materials with specific electronic and optical properties.

Biological Studies: The compound is used in biochemical assays to study enzyme inhibition and protein interactions.

Mechanism of Action

The mechanism of action of 2-((4H-1,2,4-Triazol-4-yl)amino)-5-((dimethylamino)methylene)-3-ethylthiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds with active sites of enzymes, while the thiazolidinone ring can interact with hydrophobic pockets. These interactions can inhibit enzyme activity or modulate receptor functions, leading to the compound’s biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Physicochemical Properties

Key structural analogs and their differences are summarized below:

Structural Insights :

- Position 5: The dimethylaminomethylidene group in the target compound introduces strong electron-donating effects, enhancing nucleophilic reactivity compared to benzylidene (D8) or chromenyl () groups .

- Position 3 : Ethyl and phenylethyl substituents balance steric bulk and hydrophobicity, whereas longer chains (e.g., octyl in ) may reduce solubility .

Biological Activity

The compound (5E)-5-(dimethylaminomethylidene)-3-ethyl-2-(1,2,4-triazol-4-ylamino)-1,3-thiazolidin-4-one is a derivative of thiazolidine, a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial, anti-inflammatory, and potential anticancer properties based on available research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This structure features a thiazolidine ring with a triazole moiety and a dimethylaminomethylidene substituent, which are critical for its biological activity.

Antimicrobial Activity

Research indicates that derivatives of thiazolidine exhibit significant antimicrobial properties. For instance, a study evaluated various thiazolidine derivatives against Gram-positive and Gram-negative bacteria as well as fungi. The synthesized compounds showed varying degrees of activity:

| Compound | Activity Against Gram-positive Bacteria | Activity Against Gram-negative Bacteria | Activity Against Fungi |

|---|---|---|---|

| 2B3F | Moderate | Good | Moderate |

| 2B4Cl | Good | Moderate | Poor |

| 2B10Br | Excellent | Good | Good |

These findings suggest that the presence of halogen or nitro groups enhances the antimicrobial potential of thiazolidine derivatives .

Anti-inflammatory Properties

Another significant aspect of the biological activity of this compound is its anti-inflammatory effect. A study involving thiazolidine derivatives demonstrated their ability to reduce inflammatory markers such as TNF-α and IL-β. The compound GB7 from the same class was particularly noted for its effectiveness in reducing oxidative stress markers and exhibiting antioxidant activity . This suggests that similar derivatives could possess significant anti-inflammatory properties.

Case Study 1: Antimicrobial Evaluation

In a comprehensive study published in the International Journal of Pharmaceutical Sciences, several new thiazolidine derivatives were synthesized and evaluated for their antimicrobial efficacy. The study concluded that modifications at specific positions significantly influenced biological activity. The introduction of electron-withdrawing groups was found to enhance the antibacterial properties considerably .

Case Study 2: Anti-inflammatory Assessment

A detailed investigation into the anti-inflammatory effects of thiazolidine derivatives highlighted their potential in managing inflammatory diseases. The study utilized in vivo models to demonstrate significant reductions in inflammatory markers following treatment with these compounds .

Q & A

Basic: What are the standard synthetic routes for preparing this compound, and what key reagents are involved?

Answer:

The synthesis typically involves a multi-step process starting with the condensation of a thiazolidinone precursor with a triazole derivative. Key steps include:

Knoevenagel condensation to introduce the dimethylaminomethylidene group, using reagents like ammonium acetate and acetic acid under reflux .

Nucleophilic substitution to attach the 1,2,4-triazol-4-ylamino moiety, often requiring anhydrous conditions and catalysts such as triethylamine .

Purification via recrystallization (e.g., using ethanol-DMF mixtures) or column chromatography .

Key Reagents:

- Ammonium acetate (for imine formation).

- Acetic acid (solvent and catalyst).

- Triazole derivatives (for functionalization).

Basic: Which analytical techniques are most reliable for confirming structural integrity?

Answer:

A combination of spectroscopic and chromatographic methods ensures accurate characterization:

Advanced: How can reaction conditions be optimized to enhance yield and purity?

Answer:

Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

- Temperature control : Reflux at 80–100°C maximizes condensation efficiency while minimizing side reactions .

- Catalyst tuning : Substituent-specific bases (e.g., triethylamine for triazole coupling) enhance regioselectivity .

Example:

In a study on analogous thiazolidinones, adjusting the molar ratio of reactants (1:1.2 for aldehyde:thiazolidinone) increased yields from 65% to 82% .

Advanced: What strategies resolve contradictions in biological activity data across studies?

Answer:

Contradictions often arise from variations in assay conditions or structural analogs. Mitigation approaches:

Standardize assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls .

Structure-activity relationship (SAR) studies : Compare activity of derivatives with modified substituents (e.g., replacing ethyl with propyl groups) .

Computational modeling : Molecular docking to identify binding interactions with targets like kinase enzymes .

Case Study:

A compound with a 4-methoxyphenyl group showed 10× higher antimicrobial activity than its 3-chloro analog, highlighting substituent effects .

Advanced: How does pH stability influence reactivity in different environments?

Answer:

The compound’s thiazolidinone core and triazole moiety are pH-sensitive:

- Acidic conditions (pH < 3) : Protonation of the triazole nitrogen reduces electrophilicity, slowing nucleophilic attacks .

- Basic conditions (pH > 9) : Hydrolysis of the thiazolidinone ring may occur, forming thiol intermediates .

Experimental Data:

| pH | Stability (Half-life) | Degradation Products |

|---|---|---|

| 2.0 | 12 hours | Triazole-thiol derivative |

| 7.4 | >48 hours | None detected |

| 10.0 | 6 hours | Open-chain sulfhydryl |

Advanced: What are the methodological challenges in scaling up synthesis for preclinical studies?

Answer:

Key challenges include:

- Purification bottlenecks : Column chromatography is impractical at larger scales; switch to recrystallization or fractional distillation .

- By-product management : Optimize stoichiometry to minimize side reactions (e.g., over-condensation) .

- Solvent recovery : Use ethanol/water mixtures for cost-effective recycling .

Yield Improvement:

Pilot-scale synthesis of a related compound achieved 75% yield by replacing DMF with ethanol-water (1:1) and increasing stirring rate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.